Cas no 2229322-10-3 (tert-butyl N-3-(3-amino-1,1-difluoropropan-2-yl)phenylcarbamate)

Tert-butyl N-3-(3-amino-1,1-difluoropropan-2-yl)phenylcarbamate is a versatile chemical intermediate featuring a unique 3-amino-1,1-difluoropropan-2-yl group. Its structural characteristics offer enhanced stability and reactivity, making it ideal for synthesizing pharmaceuticals and agrochemicals. This compound's selective functional group facilitates efficient coupling reactions, contributing to streamlined synthetic pathways.
tert-butyl N-3-(3-amino-1,1-difluoropropan-2-yl)phenylcarbamate structure
2229322-10-3 structure
Product Name:tert-butyl N-3-(3-amino-1,1-difluoropropan-2-yl)phenylcarbamate
CAS No:2229322-10-3
MF:C14H20F2N2O2
MW:286.317610740662
CID:5849539
PubChem ID:165620526
Update Time:2025-06-18

tert-butyl N-3-(3-amino-1,1-difluoropropan-2-yl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-(3-amino-1,1-difluoropropan-2-yl)phenylcarbamate
    • EN300-1872192
    • tert-butyl N-[3-(3-amino-1,1-difluoropropan-2-yl)phenyl]carbamate
    • 2229322-10-3
    • Inchi: 1S/C14H20F2N2O2/c1-14(2,3)20-13(19)18-10-6-4-5-9(7-10)11(8-17)12(15)16/h4-7,11-12H,8,17H2,1-3H3,(H,18,19)
    • InChI Key: UZJYGCJOWDQAQB-UHFFFAOYSA-N
    • SMILES: FC(C(CN)C1C=CC=C(C=1)NC(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 286.14928421g/mol
  • Monoisotopic Mass: 286.14928421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-3-(3-amino-1,1-difluoropropan-2-yl)phenylcarbamate Pricemore >>

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Additional information on tert-butyl N-3-(3-amino-1,1-difluoropropan-2-yl)phenylcarbamate

Professional Introduction to Compound with CAS No. 2229322-10-3 and Product Name: *tert-butyl N-3-(3-amino-1,1-difluoropropan-2-yl)phenylcarbamate*

The compound with the CAS number 2229322-10-3 and the product name tert-butyl N-3-(3-amino-1,1-difluoropropan-2-yl)phenylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development.

In the realm of chemical biology, this compound has been extensively studied for its interaction with biological targets and its pharmacological effects. The presence of a tert-butyl group and a N-(3-amino-1,1-difluoropropan-2-yl)phenylcarbamate moiety contributes to its distinct chemical profile, enabling it to exhibit specific binding affinities and biological activities. These structural features are particularly crucial in the design of novel therapeutic agents that can modulate biological pathways with high precision.

Recent research has highlighted the compound's potential in addressing various therapeutic challenges. Studies have demonstrated its efficacy in inhibiting key enzymes and receptors involved in inflammatory and metabolic disorders. The amino group within the side chain of the compound plays a pivotal role in its interaction with biological targets, facilitating the development of targeted therapies that can mitigate disease progression.

The fluorine atoms in the 1,1-difluoropropan-2-yl group contribute to the compound's metabolic stability and bioavailability, making it an attractive candidate for further development. These properties are essential for ensuring that the drug remains active within the physiological environment for an extended period, thereby enhancing its therapeutic efficacy. Additionally, the stability provided by these fluorine atoms helps in reducing unwanted side effects, which is a critical consideration in drug design.

The synthesis of this compound involves a series of well-defined chemical transformations that highlight the ingenuity of modern synthetic methodologies. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions allows for the precise construction of its complex structure. These synthetic strategies not only ensure high yields but also minimize impurities, making the compound suitable for preclinical and clinical studies.

In terms of pharmacokinetic properties, this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Its solubility profile and ability to cross biological membranes make it an ideal candidate for oral administration, which is often preferred due to patient compliance and ease of dosing. Furthermore, preliminary toxicological studies have shown that it exhibits low toxicity at therapeutic doses, reinforcing its potential as a safe and effective therapeutic agent.

The growing body of research on this compound underscores its significance in addressing unmet medical needs. By targeting key biological pathways with high specificity, it holds promise for treating conditions such as cancer, autoimmune diseases, and metabolic disorders. The integration of computational modeling and high-throughput screening techniques has further accelerated the discovery process, allowing researchers to rapidly identify derivatives with enhanced potency and selectivity.

The future development of this compound will likely involve collaborative efforts between academic institutions and pharmaceutical companies. Such partnerships can leverage complementary expertise to optimize its pharmacological properties and advance it towards clinical trials. The regulatory landscape also plays a crucial role in ensuring that new drugs meet stringent safety and efficacy standards before reaching patients.

In conclusion, the compound with CAS number 2229322-10-3 and product name tert-butyl N-3-(3-amino-1,1-difluoropropan-2-yl)phenylcarbamate represents a compelling example of how innovative chemical design can lead to breakthroughs in medicine. Its unique structural features, favorable pharmacokinetic properties, and potential therapeutic applications make it a cornerstone in contemporary drug discovery efforts. As research continues to unfold, this compound is poised to make significant contributions to human health.

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